molecular formula C7H12ClN3 B2486010 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine CAS No. 1307237-28-0

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B2486010
CAS No.: 1307237-28-0
M. Wt: 173.64
InChI Key: PEHVDWRLRLNJOO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroacetate, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine is unique due to its specific imidazo-pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C7_7H11_{11}N3_3
  • CAS Number: 34167-66-3

The unique imidazo-pyridine core structure contributes to its distinctive chemical and biological properties. The compound is synthesized through various methods, including the condensation of 2-aminopyridine with ethyl chloroacetate followed by cyclization and reduction steps.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial enzymes effectively, which may contribute to its antimicrobial effects. The compound has been tested against various pathogens with promising results in vitro and in vivo .

Antiviral Activity

The compound also demonstrates antiviral properties. Studies have reported its efficacy against viruses such as human cytomegalovirus (CMV) and varicella-zoster virus. These findings suggest that it could be a candidate for further development as an antiviral agent .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. This activity positions it as a potential lead compound for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets. It may act as an inhibitor of key enzymes or receptors involved in disease processes. For instance:

  • Enzyme Inhibition: It can inhibit bacterial enzymes leading to reduced bacterial proliferation.
  • Receptor Modulation: The compound may interact with receptors associated with inflammation and pain pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityBiological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazineHighAntimicrobial
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidineModerateAntiviral
5,6,7,8-Tetrahydroimidazo[1,2-a]thiazoleModerateAnti-inflammatory

The comparison illustrates that while similar compounds share some biological activities, this compound exhibits unique properties due to its specific structural features.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Study : A study published in MDPI demonstrated the compound's effectiveness against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth .
  • Antiviral Research : Another investigation highlighted the compound's potential against viral infections. It was shown to reduce viral load significantly in infected cell lines during preliminary assays .
  • Inflammatory Response : Research has also explored its effects on inflammation markers in animal models. The findings suggested a reduction in pro-inflammatory cytokines following treatment with the compound .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-4-10-5-3-9-7(6)10/h3,5-6H,1-2,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMQPDVXZMLJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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